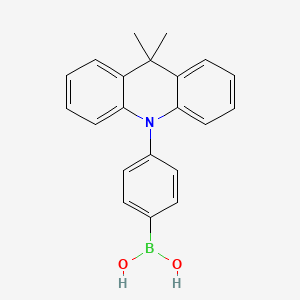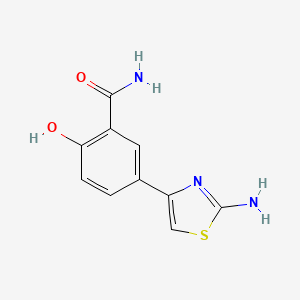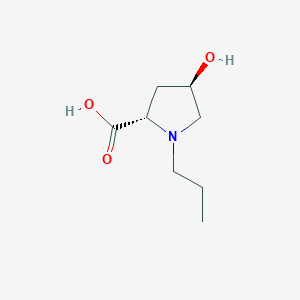![molecular formula C34H44Br2N8Na2O10S2 B12859707 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate](/img/structure/B12859707.png)
2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate is a complex organic compound that is often used in various scientific research applications. This compound is known for its unique chemical structure, which includes a brominated pyridylazo group and a sulfopropylamino phenol moiety. The presence of these functional groups imparts specific chemical properties that make it valuable in analytical chemistry, particularly in the detection and quantification of metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate typically involves multiple steps. The process begins with the bromination of 2-aminopyridine to form 5-bromo-2-aminopyridine. This intermediate is then subjected to azo coupling with 2-hydroxy-5-[N-propyl-N-(3-sulfopropyl)amino]benzene diazonium salt. The reaction conditions often require acidic or basic environments to facilitate the coupling reaction. The final product is then isolated and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and azo coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the azo group, resulting in the formation of amines.
Substitution: The bromine atom in the pyridylazo group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate has several scientific research applications, including:
Analytical Chemistry: It is used as a reagent for the detection and quantification of metal ions in various samples. The compound forms colored complexes with metal ions, which can be measured using spectrophotometry.
Biology: The compound is used in biological assays to study metal ion interactions with biomolecules.
Industry: The compound is used in industrial processes for the analysis of metal content in raw materials and products.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate involves the formation of complexes with metal ions. The azo group and the phenolic hydroxyl group act as ligands, binding to metal ions and forming stable complexes. These complexes exhibit characteristic absorption spectra, which can be used for quantitative analysis. The molecular targets include various metal ions such as copper, iron, and zinc. The pathways involved in the complex formation are primarily based on coordination chemistry principles.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate: Similar structure but with a chlorine atom instead of bromine.
2-(5-Iodo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate: Similar structure but with an iodine atom instead of bromine.
2-(5-Methyl-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate: Similar structure but with a methyl group instead of bromine.
Uniqueness
The uniqueness of 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate lies in its specific brominated structure, which imparts distinct chemical properties. The bromine atom enhances the compound’s ability to form stable complexes with metal ions, making it particularly useful in analytical applications. Additionally, the presence of the sulfopropylamino group increases the compound’s solubility in aqueous solutions, further enhancing its utility in various research and industrial applications.
Properties
Molecular Formula |
C34H44Br2N8Na2O10S2 |
|---|---|
Molecular Weight |
994.7 g/mol |
IUPAC Name |
disodium;3-[4-[(5-bromopyridin-2-yl)diazenyl]-3-hydroxy-N-propylanilino]propane-1-sulfonate;dihydrate |
InChI |
InChI=1S/2C17H21BrN4O4S.2Na.2H2O/c2*1-2-8-22(9-3-10-27(24,25)26)14-5-6-15(16(23)11-14)20-21-17-7-4-13(18)12-19-17;;;;/h2*4-7,11-12,23H,2-3,8-10H2,1H3,(H,24,25,26);;;2*1H2/q;;2*+1;;/p-2 |
InChI Key |
ICAYIXPICHLPCP-UHFFFAOYSA-L |
Canonical SMILES |
CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O.CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)
amine](/img/structure/B12859666.png)

![1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)
![Furo[2,3-d]pyrimidine-2-methanamine](/img/structure/B12859684.png)



